molecular formula C18H21N3O2S B2861889 N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 315682-73-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2861889
CAS No.: 315682-73-6
M. Wt: 343.45
InChI Key: DTGXBKSYGGIECV-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a chemical compound built on a thieno[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This specific derivative features a 5,6-dimethyl substitution on the thienopyrimidine ring and an N-[2-(3,4-dimethoxyphenyl)ethyl] side chain. The thieno[2,3-d]pyrimidine scaffold is recognized as a potential toxicophore, making its isosteric replacement a common strategy in lead optimization . Despite this, analogs of this core structure have been investigated as allosteric inhibitors of HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H) . Furthermore, thieno[2,3-d]pyrimidine-based compounds have been identified as activators of caspases and inducers of apoptosis, suggesting potential applications in oncology research . Recent studies also highlight derivatives of this scaffold as promising antimicrobial agents, particularly as inhibitors of bacterial TrmD, an enzyme essential for protein synthesis . The structural features of this compound, including the dimethyl substituents and the dimethoxyphenethylamine side chain, make it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in these fields. It is suitable for use in biochemical assays, library building, and as a precursor for further synthetic modification. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-11-12(2)24-18-16(11)17(20-10-21-18)19-8-7-13-5-6-14(22-3)15(9-13)23-4/h5-6,9-10H,7-8H2,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGXBKSYGGIECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCCC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Oprea1_175027 are currently unknown. Given the compound’s structure, it may influence pathways involving similar compounds or those associated with its potential targets

Pharmacokinetics

Its degree of lipophilicity suggests that it may diffuse easily into cells, potentially influencing its bioavailability.

Result of Action

The molecular and cellular effects of Oprea1_175027’s action are currently unknown. Its potential interactions with cellular targets suggest it may influence cellular functions or signaling pathways

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with targets. The specific environmental influences on Oprea1_175027’s action are yet to be determined.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound's structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C18H21N3O2S
  • Molecular Weight : 341.44 g/mol

Structural Representation

ComponentDescription
IUPAC Name This compound
CAS Number 315682-73-6

Pharmacological Effects

Research indicates that compounds containing thieno[2,3-d]pyrimidine moieties exhibit a range of pharmacological effects including:

  • Anti-inflammatory Activity : Thieno[2,3-d]pyrimidine derivatives have shown significant inhibition of COX enzymes, which are key mediators in the inflammatory response. For instance, studies have reported IC50 values for related compounds in the low micromolar range, suggesting strong anti-inflammatory properties .
  • Antioxidant Properties : Pyrimidine derivatives often display antioxidant activity by scavenging free radicals and reducing oxidative stress markers.
  • Antimicrobial Effects : Certain derivatives have demonstrated efficacy against various bacterial strains, indicating potential use as antimicrobial agents.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways such as COX-1 and COX-2.
  • Receptor Modulation : It might interact with specific receptors or ion channels influencing cellular signaling pathways.

Structure-Activity Relationships (SAR)

Studies on SAR have revealed that modifications to the thieno[2,3-d]pyrimidine structure can significantly impact biological activity. For example:

  • Substituents on the aromatic ring can enhance potency against specific targets.
  • The presence of electron-donating groups has been associated with increased anti-inflammatory activity .

In Vitro Studies

Several in vitro studies have evaluated the efficacy of related compounds:

  • COX Inhibition Assays :
    • Compounds derived from thieno[2,3-d]pyrimidine showed IC50 values ranging from 0.04 to 0.1 μmol against COX-2 .
    • Comparative studies with standard anti-inflammatory drugs like celecoxib demonstrated comparable potency.
  • Antioxidant Activity Tests :
    • DPPH radical scavenging assays indicated that certain derivatives exhibit significant antioxidant activity with IC50 values below 50 μg/mL.

In Vivo Studies

Animal models have been employed to assess the anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives:

  • Carrageenan-Induced Paw Edema Test :
    • Compounds were tested for their ability to reduce edema in rat models, demonstrating effective dose-response relationships with ED50 values comparable to established anti-inflammatory drugs .

Scientific Research Applications

It appears that the specific compound "N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine" was not found in the provided search results. However, several related compounds and concepts were identified, which may be relevant to your research.

Here's a summary of potentially useful information:

1. Related Compounds:

  • N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound, with the PubChem CID 67318, has a molecular weight of 359.4 g/mol and the molecular formula C20H25NO5 . Synonyms include 139-76-4 and 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide .
  • 2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound has the molecular formula C20H24N4O3S2 and a molecular weight of 432.6g/mol. Its CAS number is 315695-32-0.
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide: The molecular formula of this compound is C20H23N3O3S2 and its CAS number is 379246-75-0 .
  • 2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3-ETHYL-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

2. Related Research Areas:

  • Botanical Pesticides: Hemp essential oil contains terpenoid compounds with pesticide properties, showing potential as a botanical acaricide . (E)-caryophyllene and α-humulene were identified as the most toxic components against ticks and mites .
  • Biocontrol Agents: Bacillus and Pseudomonas strains have shown potential in controlling fungal diseases in cannabis crops . Bacillus velezensis LBUM279 and FZB42 reduced gray mold development on cannabis leaves .
  • Low-Energy Nuclear Fusion: Research indicates experimental results of low-energy nuclear fusion reactions using deuterium nuclei, resulting in helium isotopes and energy release . Materials used in these experiments included molybdenum and palladium nanowires .

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4-amine Derivatives

Structural Variations :
  • Core Substituents : Position 5 and 6 modifications influence electronic and steric properties.
  • N-Substituents : Alkyl or aryl groups alter solubility and biological interactions.

Table 1: Key Thieno[2,3-d]pyrimidin-4-amine Analogs

Compound Name Core Substituents N-Substituent Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Reference
Target Compound 5,6-dimethyl 2-(3,4-dimethoxyphenyl)ethyl C19H23N3O2S 381.47 Not reported Not reported
5-(2-Methoxyphenyl) analog (7e) 5-(2-methoxyphenyl) -NH2 C13H11N3OS 265.31 229–231 85
5-(3,4-Dimethoxyphenyl) analog (7f) 5-(3,4-dimethoxyphenyl) -NH2 C14H13N3O2S 295.33 226–227 84
N-(4-Ethoxyphenyl)-5,6-dimethyl analog 5,6-dimethyl 4-ethoxyphenyl C16H17N3OS 299.39 Not reported Not reported
N-(3,4-Dimethoxyphenethyl)-5-phenyl analog 5-phenyl 2-(3,4-dimethoxyphenyl)ethyl C22H21N3O2S 391.49 Not reported Not reported

Key Observations :

  • Electron-Donating Substituents : The target compound’s 3,4-dimethoxy phenethyl group may enhance π-π stacking or hydrogen bonding compared to simpler aryl substituents (e.g., 7e, 7f) .
  • Lipophilicity : The 5,6-dimethyl groups increase hydrophobicity relative to aryl-substituted analogs (e.g., 7e–7i) .
  • Synthetic Yields : Derivatives with -NH2 at the 4-position (e.g., 7e–7i) exhibit higher yields (84–86%) compared to N-alkylated analogs (68–70% in ) .

Heterocyclic Core Modifications

Furo[2,3-d]pyrimidines and Tetrahydrobenzo Analogs

Table 2: Analogs with Modified Cores

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Reference
Tetrahydrobenzo analog (10) Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine 2-CH3, N4-CH3, -SCH3 C19H21N3S2 355.52 189–191 70
Tetrahydrobenzo analog (8) Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine 2-CH3, N4-CH3, -OCH3 C19H21N3OS 339.45 198–199.6 68
Furo[2,3-d]pyrimidine (12) Furo[2,3-d]pyrimidine 2,6-dimethyl, N-ethyl, 4-methoxyphenyl C15H17N3O2 271.31 87.6–88.7 Not reported

Key Observations :

  • Core Saturation: Tetrahydrobenzo analogs () exhibit higher melting points (189–199.6°C) due to increased rigidity compared to unsaturated thieno/furo cores .

N-Substituent Variations

  • Alkyl vs. Aryl Groups : N-alkylation (e.g., ethyl, propyl in ) reduces polarity, enhancing membrane permeability compared to aryl amines .
  • Methoxy Positioning: 3,4-Dimethoxy substitution (target compound) may improve metabolic stability over mono-methoxy analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step nucleophilic substitution. For example:

  • Step 1 : React 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with 2-(3,4-dimethoxyphenyl)ethyl halide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Purify via column chromatography (e.g., hexane/EtOAc gradient) and confirm purity using HPLC or TLC .
  • Critical Factors : Temperature (60–80°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 amine:halide) to minimize byproducts .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

  • Methodology :

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., aromatic protons at δ 6.7–7.3 ppm for dimethoxyphenyl, methyl groups at δ 2.1–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 424.18) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group observed in similar analogs) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology :

  • In vitro assays : Screen against cancer cell lines (e.g., IC₅₀ values via MTT assay) or microbial targets (e.g., MIC against S. aureus) .
  • Mechanistic Probes : Use fluorescence polarization to assess binding to enzymes (e.g., kinase inhibition) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact target selectivity and potency?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., 3,4-dimethoxy → 3-fluoro-4-methoxy) and compare bioactivity .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., ATP-binding pockets) .
  • Key Finding : Methoxy groups enhance π-π stacking with aromatic residues, while fluorination improves metabolic stability .

Q. How can conflicting data on in vitro vs. in vivo efficacy be resolved?

  • Methodology :

  • Orthogonal Validation : Combine LC-MS/MS (plasma/tissue distribution) with pharmacokinetic modeling to address bioavailability gaps .
  • Metabolite Profiling : Identify phase I/II metabolites (e.g., CYP450-mediated oxidation) using liver microsomes .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Methodology :

  • Salt Formation : React with HCl or citrate to enhance solubility (e.g., hydrochloride salt yields >90% purity) .
  • Co-solvent Systems : Use PEG-400 or cyclodextrin complexes for in vivo formulations .

Q. How does this compound interact with off-target proteins, and what assays mitigate cross-reactivity?

  • Methodology :

  • Proteome Profiling : Use thermal shift assays (TSA) or affinity pulldown-MS to identify off-target binding .
  • Selectivity Screening : Test against panels of related enzymes (e.g., kinase family members) .

Q. What computational models predict metabolic stability, and how do they guide structural optimization?

  • Methodology :

  • In silico Tools : SwissADME or ADMET Predictor to estimate logP, CYP450 inhibition, and half-life .
  • Structural Tweaks : Introduce electron-withdrawing groups (e.g., CF₃) to reduce oxidative metabolism .

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